1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
Description
1-Amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a chiral imidazole derivative featuring an amino-propanol backbone and a 1-ethyl-substituted imidazole ring. This compound is of interest due to its structural similarity to bioactive molecules, particularly those used in coordination chemistry, catalysis, and pharmaceuticals.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-2-(1-ethylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-5-4-10-7(11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |
InChI Key |
AQOLMRQELZIMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the ethyl, amino, and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a chemical compound with a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol. It features a unique structure that includes an imidazole ring and a hydroxyl group. The presence of the imidazole moiety contributes to its potential biological activities, while the hydroxyl group enhances its reactivity in various applications.
Potential Biological Activities
Research indicates that 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol exhibits potential biological activities, particularly in the fields of antimicrobial and antifungal research. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. Studies have suggested that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further therapeutic investigations.
Mechanism of Action
The mechanism of action for 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity and affecting metabolic pathways. The hydroxyl group also plays a role in hydrogen bonding, which can influence the compound's binding affinity and specificity towards various targets.
Applications Across Various Fields
This compound has diverse applications across various fields.
Structural Similarity
Several compounds share structural similarities with 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol:
| Compound Name | Structure Features |
|---|---|
| 1-(1-methyl-1H-imidazol-2-yl)-2-methylpropan-2-ol | Contains an imidazole ring with methyl substitution |
| 1-(1-ethyl-1H-imidazol-2-yl)methanol | Similar imidazole structure with a methanol group |
| 2-(1-ethyl-1H-imidazol-2-yl)ethanol | Features an ethylene glycol moiety in addition |
Mechanism of Action
The mechanism of action of 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Biological Activity: Imidazole derivatives with amino-alcohol backbones (e.g., ) show promise in neurological and cardiovascular applications, similar to Enoximone (), a heart failure drug .
- Stability: Nitro groups () enhance stability under acidic conditions but may introduce toxicity. The target compound’s ethyl and amino groups likely improve metabolic stability over methyl analogs .
- Crystallography : Compounds like those in form intramolecular hydrogen bonds and planar imidazole cores, critical for crystal packing and material properties .
Biological Activity
1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a compound of interest due to its unique structure, which includes an imidazole ring and a hydroxyl group. This structure is associated with diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article will delve into the synthesis, biological mechanisms, and relevant research findings surrounding this compound.
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
- CAS Number : 1466274-31-6
The presence of the imidazole moiety contributes to its potential interactions with biological targets, while the hydroxyl group enhances its reactivity.
Synthesis Methods
The synthesis of 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol typically involves the alkylation of imidazole derivatives. A common method includes:
- Reactants : 1-Ethylimidazole and 2-bromo-2-methylpropan-2-ol.
- Conditions : Basic conditions using strong bases like sodium hydride or potassium tert-butoxide.
- Purification : Techniques such as distillation or recrystallization are employed to enhance yield and purity.
Antimicrobial Activity
Research indicates that 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | Comparable to ceftriaxone |
| K. pneumoniae | Comparable to ceftriaxone |
The compound's mechanism likely involves inhibition of bacterial enzyme activity, possibly through binding to active sites on enzymes due to its imidazole structure .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1-amino-2-(1-ethyl...) | 78% | 89% |
These results suggest that the compound may be useful in treating inflammatory diseases by modulating immune responses .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have indicated that it may interact with tubulin, inhibiting microtubule assembly and leading to apoptosis in cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human leukemic cells | Varied (specific values not disclosed) |
This suggests that further preclinical studies are warranted to explore its efficacy as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds in the imidazole family, providing insights into potential applications of 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol:
- Antimicrobial Studies : A study demonstrated that derivatives of imidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features similar to those in 1-amino-2-(1-ethyl...) could confer similar activities .
- Anticancer Mechanisms : Research on related compounds has shown that they can induce apoptosis through microtubule destabilization, suggesting a parallel mechanism may exist for 1-amino-2-(1-ethyl...) in human cancer cells .
- Inflammatory Response Modulation : Investigations into other derivatives have revealed their capacity to inhibit inflammatory markers effectively, indicating that the hydroxyl group in our compound could play a crucial role in these interactions .
Q & A
Q. What are the established synthetic routes for 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving condensation and substitution reactions. For example, analogous imidazole derivatives are prepared by reacting acetylated intermediates with aldehydes in ethanol/water under basic conditions (e.g., 10% NaOH), followed by recrystallization . Optimization of solvent systems (e.g., aqueous ethanol) and reaction times (e.g., 6–16 hours) is critical for achieving high purity and yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazole ring and amino alcohol moieties. Infrared (IR) spectroscopy identifies functional groups like -NH₂ and -OH. Elemental analysis validates stoichiometry, while X-ray crystallography resolves stereochemistry, as demonstrated for structurally similar imidazole derivatives .
Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?
The compound’s molecular weight (~225 g/mol), pKa (imidazole NH ≈ 7, amino group ≈ 9–10), and logP (~1.5) influence its solubility in polar solvents (e.g., ethanol, DMSO) and reactivity in nucleophilic substitutions. Hydrogen bonding via the -OH and -NH₂ groups enhances stability in aqueous media .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution methods are recommended?
Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution using lipases can separate enantiomers. For advanced intermediates, asymmetric synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) is effective, as seen in related amino alcohol syntheses .
Q. What computational strategies are suitable for predicting this compound’s biological activity and binding modes?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51) and MD simulations assess binding affinity. QSAR models trained on imidazole derivatives with antifungal data (e.g., triazole drugs) can predict bioactivity .
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?
Dynamic proton exchange in the imidazole ring or conformational flexibility of the amino alcohol group may cause unexpected splitting. Variable-temperature NMR or deuterated solvents (e.g., D₂O) can suppress exchange effects, while 2D NMR (COSY, NOESY) clarifies coupling networks .
Q. What methodologies optimize reaction scalability while minimizing byproducts?
Flow chemistry systems improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation). Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry), and green solvents (e.g., cyclopentyl methyl ether) reduce waste .
Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?
Accelerated stability studies (40°C/75% RH) and HPLC monitoring detect degradation products (e.g., oxidation of -NH₂). Buffered solutions (pH 4–6) and lyophilization improve shelf life, as validated for similar hygroscopic amino alcohols .
Methodological Challenges
Q. What strategies address low yields in imidazole-ethanol coupling reactions?
Catalytic systems (e.g., CuI/1,10-phenanthroline) enhance coupling efficiency. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
